4-amino-N'-[(furan-2-ylcarbonyl)oxy]-6-[methyl(phenyl)amino]-1,3,5-triazine-2-carboximidamide
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Overview
Description
(E)-[AMINO({4-AMINO-6-[METHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is a complex organic compound that features a triazine ring, a furan ring, and multiple amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[AMINO({4-AMINO-6-[METHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE typically involves multiple steps. One common route includes the formation of the triazine ring followed by the introduction of the furan ring and the amino groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(E)-[AMINO({4-AMINO-6-[METHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
(E)-[AMINO({4-AMINO-6-[METHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-[AMINO({4-AMINO-6-[METHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-[AMINO({4-AMINO-6-[METHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Other Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Properties
Molecular Formula |
C16H15N7O3 |
---|---|
Molecular Weight |
353.34 g/mol |
IUPAC Name |
[(E)-[amino-[4-amino-6-(N-methylanilino)-1,3,5-triazin-2-yl]methylidene]amino] furan-2-carboxylate |
InChI |
InChI=1S/C16H15N7O3/c1-23(10-6-3-2-4-7-10)16-20-13(19-15(18)21-16)12(17)22-26-14(24)11-8-5-9-25-11/h2-9H,1H3,(H2,17,22)(H2,18,19,20,21) |
InChI Key |
ZBPZVUPTYCJSDU-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)/C(=N\OC(=O)C3=CC=CO3)/N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)C(=NOC(=O)C3=CC=CO3)N |
Origin of Product |
United States |
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